1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride
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Overview
Description
1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride is a chemical compound that features a furan ring attached to a diazepane structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the diazepane ring is a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride typically involves the reaction of furan-2-carbaldehyde with 1,4-diazepane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The dihydrochloride salt is then obtained by treating the product with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: The furan ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophiles such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Oxidized furan derivatives.
Reduction: Reduced diazepane derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets. The furan ring and diazepane structure allow the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Furan-2-yl)methyl]-1,4-diazepane
- 1-[(Furan-2-yl)methyl]-1,4-oxazepane
- 1-[(Furan-2-yl)methyl]-1,4-thiazepane
Uniqueness
1-[(Furan-2-yl)methyl]-1,4-diazepane dihydrochloride is unique due to its specific combination of a furan ring and a diazepane structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The dihydrochloride salt form enhances its solubility and stability, further contributing to its utility in research and industry.
Properties
Molecular Formula |
C10H18Cl2N2O |
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Molecular Weight |
253.17 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c1-3-10(13-8-1)9-12-6-2-4-11-5-7-12;;/h1,3,8,11H,2,4-7,9H2;2*1H |
InChI Key |
XLPSZVAQTBBYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)CC2=CC=CO2.Cl.Cl |
Origin of Product |
United States |
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